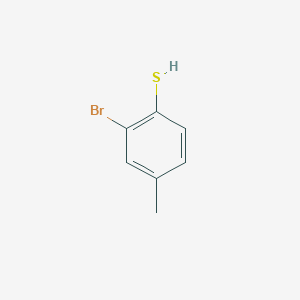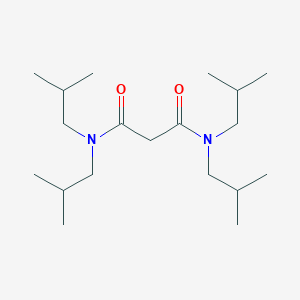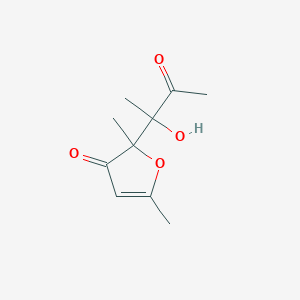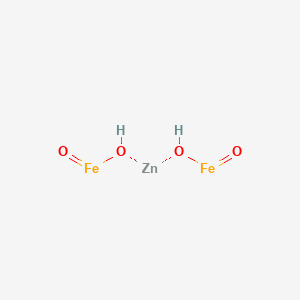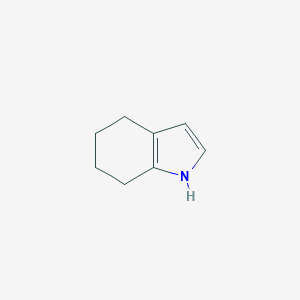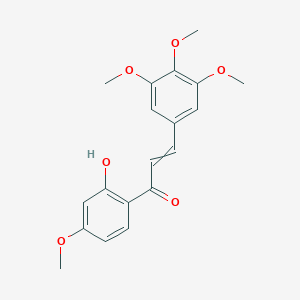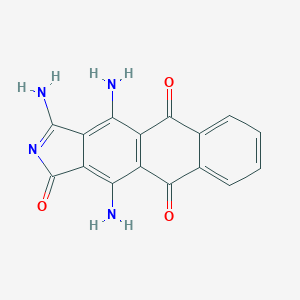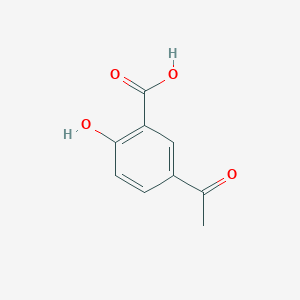![molecular formula C16H11AsClN B080616 7-Chloro-7,12-dihydrobenzo[c]phenarsazine CAS No. 10352-43-9](/img/structure/B80616.png)
7-Chloro-7,12-dihydrobenzo[c]phenarsazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-7,12-dihydrobenzo[c]phenarsazine, commonly known as CPB, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. CPB belongs to the family of phenarsazines, which are heterocyclic compounds that contain arsenic. In
Scientific Research Applications
CPB has been studied extensively for its potential applications in various fields, including cancer research, neuroscience, and materials science. In cancer research, CPB has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. In neuroscience, CPB has been used as a tool to study the function of glutamate receptors and their role in synaptic transmission. In materials science, CPB has been investigated for its potential as a dopant in organic electronics.
Mechanism Of Action
CPB exerts its biological effects by binding to specific targets in cells. In cancer cells, CPB has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. In neurons, CPB has been shown to modulate the activity of glutamate receptors, which are involved in synaptic transmission and plasticity.
Biochemical And Physiological Effects
CPB has been shown to have a variety of biochemical and physiological effects, depending on the target and the concentration used. In cancer cells, CPB induces DNA damage and cell cycle arrest, leading to apoptosis. In neurons, CPB modulates the activity of glutamate receptors, leading to changes in synaptic transmission and plasticity. CPB has also been shown to affect the activity of ion channels, such as potassium channels, and to inhibit the activity of enzymes, such as acetylcholinesterase.
Advantages And Limitations For Lab Experiments
CPB has several advantages for use in lab experiments, including its high potency, selectivity, and stability. However, CPB also has some limitations, such as its toxicity and the potential for off-target effects. Careful dose-response studies and toxicity assessments are necessary to ensure the safety and efficacy of CPB in lab experiments.
Future Directions
There are several future directions for research on CPB. One direction is to further investigate the mechanism of action of CPB, particularly in cancer cells and neurons. Another direction is to explore the potential applications of CPB in other fields, such as materials science and drug discovery. Finally, there is a need for further studies on the safety and toxicity of CPB, both in vitro and in vivo, to ensure its potential as a useful tool in scientific research.
Synthesis Methods
CPB can be synthesized through several methods, including the reaction of 4-chloroaniline and phenylarsine oxide in the presence of a base, and the reaction of 4-chloroaniline and phenylarsine chloride in the presence of a reducing agent. The yield of CPB can be optimized by adjusting the reaction conditions, such as temperature, solvent, and reaction time.
properties
CAS RN |
10352-43-9 |
|---|---|
Product Name |
7-Chloro-7,12-dihydrobenzo[c]phenarsazine |
Molecular Formula |
C16H11AsClN |
Molecular Weight |
327.64 g/mol |
IUPAC Name |
7-chloro-12H-benzo[c]phenarsazinine |
InChI |
InChI=1S/C16H11AsClN/c18-17-13-7-3-4-8-15(13)19-16-12-6-2-1-5-11(12)9-10-14(16)17/h1-10,19H |
InChI Key |
TWGVXSFXGKSMOQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC3=C2NC4=CC=CC=C4[As]3Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2NC4=CC=CC=C4[As]3Cl |
Pictograms |
Acute Toxic; Irritant; Environmental Hazard |
synonyms |
7-Chloro-7,12-dihydrobenzo[c]phenarsazine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



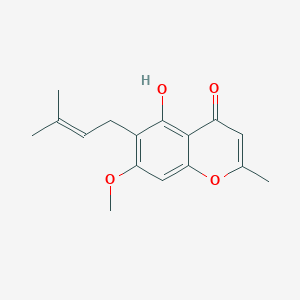
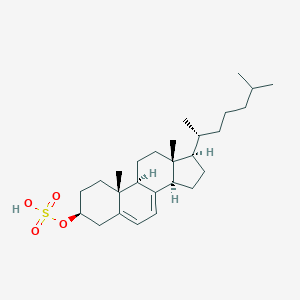
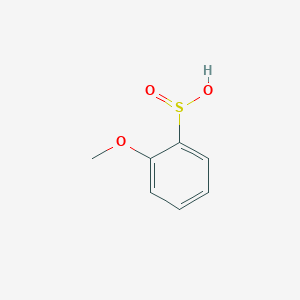
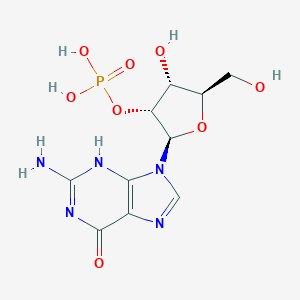
![1,4-Dibromobicyclo[2.2.2]octane](/img/structure/B80543.png)
